molecular formula C29H22Br2N2O4 B11541475 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11541475
M. Wt: 622.3 g/mol
InChI Key: WQLZEMBOBJGMSC-KCSSXMTESA-N
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Description

2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes bromine atoms, a hydrazinylidene group, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate typically involves multiple steps, including bromination, hydrazone formation, and esterification. The reaction conditions often require specific reagents and catalysts to achieve the desired product.

    Hydrazone Formation: The hydrazinylidene group is introduced by reacting the brominated phenyl compound with hydrazine derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the phenyl compound with 3-methylbenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Amines, thiols, solvents like dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl benzoate
  • 2,4-dichloro-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
  • 2,4-dibromo-6-[(E)-{2-[acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H22Br2N2O4

Molecular Weight

622.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C29H22Br2N2O4/c1-19-9-8-10-20(15-19)27(34)37-26-21(16-24(30)17-25(26)31)18-32-33-28(35)29(36,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-18,36H,1H3,(H,33,35)/b32-18+

InChI Key

WQLZEMBOBJGMSC-KCSSXMTESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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